molecular formula C6H6F2N2 B13523140 3,6-difluoro-N-methylpyridin-2-amine

3,6-difluoro-N-methylpyridin-2-amine

Cat. No.: B13523140
M. Wt: 144.12 g/mol
InChI Key: RXVAXJRYPOLLFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3,6-difluoro-N-methylpyridin-2-amine, often involves selective fluorination reactions. One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 6 hours, yielding 5-chloro-2,3-difluoropyridine . Further modifications can introduce the N-methyl group and additional fluorine atoms.

Industrial Production Methods

Industrial production of fluorinated pyridines typically employs large-scale fluorination techniques using efficient fluorinating reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3,6-difluoro-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3,6-difluoro-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s stability and bioavailability.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-difluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-trifluoropyridine
  • 2,6-difluoropyridine
  • 3,5-difluoropyridine

Uniqueness

3,6-difluoro-N-methylpyridin-2-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and an N-methyl group. This combination can result in distinct physical, chemical, and biological properties compared to other fluorinated pyridines .

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

3,6-difluoro-N-methylpyridin-2-amine

InChI

InChI=1S/C6H6F2N2/c1-9-6-4(7)2-3-5(8)10-6/h2-3H,1H3,(H,9,10)

InChI Key

RXVAXJRYPOLLFM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=N1)F)F

Origin of Product

United States

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